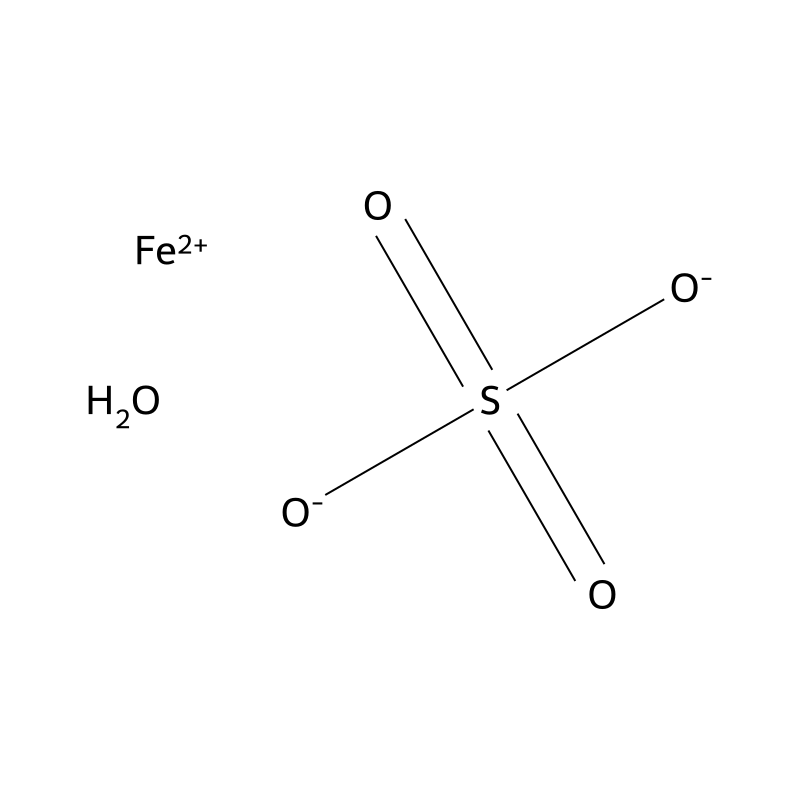

Ferrous sulfate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Treatment and Investigation of Iron Deficiency:

- Iron deficiency anemia research: Ferrous sulfate monohydrate is the gold standard treatment for iron deficiency anemia, a global health concern []. Researchers use it to study the efficacy and safety of iron supplementation in various populations, including pregnant women, children, and individuals with chronic illnesses [].

- Iron metabolism studies: Scientists utilize ferrous sulfate monohydrate to investigate iron absorption, transport, and utilization within the body. This research helps understand the complex mechanisms of iron homeostasis and identify potential therapies for iron-related disorders [].

Cellular and Molecular Biology Research:

- Iron-dependent enzymes and processes: Ferrous sulfate monohydrate serves as a source of iron for in vitro studies of enzymes and cellular processes that require iron for their function. This includes research on mitochondrial function, oxygen transport, and DNA synthesis [, ].

- Iron toxicity studies: Conversely, researchers can use ferrous sulfate monohydrate to induce controlled iron overload in cell cultures and animal models. This allows them to investigate the mechanisms of iron toxicity and develop strategies for preventing and treating iron-overload diseases [].

Environmental and Agricultural Research:

- Iron fortification of food crops: Ferrous sulfate monohydrate is a potential source of iron for fortifying staple food crops grown in iron-deficient soils. Researchers study its effectiveness in improving the iron content and bioavailability in these crops to address iron deficiency in populations with limited dietary iron sources [].

- Environmental remediation: Ferrous sulfate monohydrate can be used to reduce chromate (Cr(VI)), a highly toxic environmental contaminant, to less harmful forms (Cr(III)) in soil and water remediation projects [].

Ferrous sulfate monohydrate, chemically represented as FeSO₄·H₂O, is a hydrated form of iron(II) sulfate. It typically appears as yellowish-white crystals and is highly soluble in water, making it an essential compound in various industrial and biological applications. The compound is known for its paramagnetic properties and is often utilized in the treatment of iron deficiency anemia due to its bioavailability and effectiveness in replenishing iron stores in the body. Ferrous sulfate monohydrate has a molar mass of approximately 169.93 g/mol and melts at a temperature range of 56-64°C .

- Dissolution in Water: When dissolved, it forms the aquo complex , which is nearly colorless and paramagnetic .

- Decomposition: Upon heating, ferrous sulfate monohydrate loses its water of crystallization to form anhydrous ferrous sulfate, which can further decompose at temperatures above 680°C into ferric oxide, sulfur dioxide, and sulfur trioxide:

- Redox Reactions: It acts as a reducing agent in various reactions, such as:

These reactions highlight its utility in both organic synthesis and industrial processes .

Ferrous sulfate monohydrate plays a significant role in biological systems, particularly in addressing iron deficiency anemia. Iron is a crucial component of hemoglobin, the protein responsible for oxygen transport in red blood cells. The compound is often administered as an oral supplement to enhance iron levels in individuals with low dietary intake or absorption issues. It is recognized as the gold standard for oral iron therapy in many countries due to its effectiveness and safety profile .

The synthesis of ferrous sulfate monohydrate can be achieved through several methods:

- Reaction with Sulfuric Acid: Iron reacts with dilute sulfuric acid to produce ferrous sulfate monohydrate:

- Oxidation of Pyrite: The oxidation of pyrite (iron disulfide) also yields ferrous sulfate:

- Displacement Reactions: Less reactive metals can be displaced from their sulfate solutions by iron:

These methods are commonly employed in industrial settings to produce ferrous sulfate monohydrate efficiently .

Ferrous sulfate monohydrate has diverse applications across various fields:

- Agriculture: Used as a soil amendment to correct iron deficiencies in plants.

- Water Treatment: Acts as a coagulant in water purification processes.

- Pharmaceuticals: Commonly prescribed for treating iron deficiency anemia.

- Industrial Uses: Employed in the production of inks, dyes, and as a reducing agent in chemical syntheses.

Its versatility underscores its importance in both environmental and health-related applications .

Research on ferrous sulfate monohydrate has explored its interactions with various compounds:

- Complexation Studies: It forms complexes with other ions, enhancing its solubility and bioavailability.

- Redox Reactions: Its reducing properties have been studied extensively, particularly in organic synthesis where it facilitates electron transfer processes.

- Thermal Stability: Studies have examined the thermal decomposition mechanisms, revealing insights into its stability under different conditions .

These studies contribute to a comprehensive understanding of how ferrous sulfate monohydrate behaves under various conditions, informing its safe and effective use.

Ferrous sulfate monohydrate shares similarities with several other iron compounds but possesses unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ferrous sulfate heptahydrate | FeSO₄·7H₂O | More water molecules lead to higher solubility |

| Ferric sulfate | Fe₂(SO₄)₃ | Contains iron(III), used for different applications |

| Ammonium iron(II) sulfate (Mohr's salt) | (NH₄)₂Fe(SO₄)₂·6H₂O | A double salt that includes ammonium |

| Copper(II) sulfate | CuSO₄ | Higher oxidation state; different applications |

Ferrous sulfate monohydrate's ability to dissolve readily in water and release iron ions makes it particularly effective for supplementation and industrial processes compared to these similar compounds .

Role in Soil Fertilization and Crop Health

Ferrous sulfate monohydrate serves as a vital soil amendment, particularly in addressing iron deficiency in crops. Iron is essential for chlorophyll synthesis, a process fundamental to photosynthesis and energy production in plants [2] [3]. In alkaline or calcareous soils, iron availability diminishes due to precipitation, leading to chlorosis—a condition characterized by interveinal yellowing of leaves and stunted growth [2] [4].

The compound’s high solubility ensures rapid iron uptake by plant roots or foliage, making it effective for both soil and foliar applications [1] [2]. A 2014 field study on soybean (Glycine max) in Vertisols demonstrated that combining soil application (20 kg/ha) with two foliar sprays of 0.5% ferrous sulfate monohydrate increased seed yield by 22.4% compared to control plots [4]. The treatment also enhanced nitrogen, potassium, and sulfur uptake, underscoring its role in holistic nutrient management [4].

Table 1: Impact of Ferrous Sulfate Monohydrate on Soybean Yield (Vertisols, Karnataka)

| Treatment | Seed Yield (q/ha) | Stover Yield (q/ha) | Iron Uptake (kg/ha) |

|---|---|---|---|

| Control (No Fe) | 12.5 | 18.4 | 0.89 |

| 20 kg/ha + 2 Sprays | 15.3 | 25.6 | 1.42 |

Source: Adapted from [4]

Furthermore, ferrous sulfate monohydrate improves soil structure by reducing alkalinity and enhancing microbial activity, which facilitates nutrient cycling [1] [3]. Its application is particularly beneficial for crops like citrus, apples, and cereals, which are highly susceptible to iron chlorosis [3] [4].

Trace Mineral Supplementation in Livestock Feed

In animal nutrition, ferrous sulfate monohydrate is a preferred source of bioavailable iron for preventing and treating anemia in livestock. Iron is a core component of hemoglobin, myoglobin, and enzymatic systems involved in oxygen transport and energy metabolism [1] [2].

Poultry and swine diets often incorporate this compound due to their rapid growth rates and high iron demands [1]. Ruminants, however, derive partial iron requirements from forage, making supplementation critical in regions with iron-deficient soils [1]. The compound’s high purity (>91%) and low heavy metal content (e.g., lead ≤6.2 ppm, arsenic ≤1 ppm) ensure safety in feed formulations [1].

Table 2: Ferrous Sulfate Monohydrate in Livestock Feed

| Species | Primary Use | Iron Content (%) | Key Metabolic Role |

|---|---|---|---|

| Poultry | Hemoglobin synthesis, growth | 29.5–30.5 | Oxygen transport, enzyme function |

| Swine | Prevention of nutritional anemia | 29.5–30.5 | Immune system support |

| Ruminants | Supplemental iron for forage-deficient diets | 29.5–30.5 | Energy metabolism, milk production |

Regulatory Frameworks for Agricultural Use

The use of ferrous sulfate monohydrate in agriculture and feed is governed by regional and international standards to ensure product safety and efficacy. In the European Union, it complies with FAMI-QS and EU Regulation 1831/2003 for feed additives, with strict limits on dioxins and polychlorinated biphenyls (PCBs) [1] [2]. The U.S. Food and Drug Administration (FDA) classifies it as Generally Recognized as Safe (GRAS) for animal feed, while India’s Fertilizer Control Order mandates a minimum iron content of 29.5% for agricultural-grade products [1] [3].

Table 3: Regulatory Standards for Ferrous Sulfate Monohydrate

| Region | Agency/Standard | Key Requirements |

|---|---|---|

| European Union | FAMI-QS | Dioxins ≤0.75 pg/g, PCBs ≤0.5 ng/g |

| United States | FDA (21 CFR 582) | GRAS status for feed additives |

| India | Fertilizer Control Order | Fe ≥29.5%, heavy metals below HC/T 2935-2006 limits |

Organic certification bodies, such as the USDA National Organic Program, permit its use in organic farming when derived from natural sources and applied without synthetic additives [2] [3].

Comparative Efficacy Across Animal Species

The bioavailability of iron from ferrous sulfate monohydrate varies across animal species due to differences in gastrointestinal physiology and dietary interactions. In poultry, studies indicate an iron absorption efficiency of 60–70%, attributed to their acidic proventriculus enhancing solubility [1] [2]. Swine exhibit moderate absorption rates (40–50%), influenced by dietary phytate levels, while ruminants show lower efficiency (20–30%) due to iron binding with rumen microbiota [1].

Despite these variations, the compound remains a staple in premixes due to its cost-effectiveness and compatibility with other nutrients. For example, in aquaculture, ferrous sulfate monohydrate is added to fish feeds to prevent anemia, with studies showing improved growth rates in species like tilapia and carp [1].

Ferrous sulfate monohydrate serves as a highly effective coagulant in wastewater treatment systems, functioning through charge neutralization and flocculation mechanisms. The compound operates by destabilizing suspended particles through iron ion release, which neutralizes negative charges on colloidal particles and enables aggregation into larger, settleable flocs [1] [2] [3].

Coagulation Mechanism and Process Optimization

The coagulation process with ferrous sulfate monohydrate involves several key chemical reactions. When dissolved in water, ferrous sulfate dissociates to release iron ions that undergo hydrolysis, forming iron hydroxide precipitates. These precipitates act as coagulants by neutralizing particle charges and providing nucleation sites for floc formation [2] [3] [4].

Research demonstrates that optimal coagulation conditions vary significantly depending on wastewater characteristics. Studies show that ferrous sulfate achieves maximum turbidity removal at pH values between 7.0 and 9.0, with dosages ranging from 80 to 388 parts per million depending on the specific application [5] [6] [7]. The compound demonstrates particularly strong performance in textile wastewater treatment, achieving color removal efficiencies of 91% for cotton effluents and 94% for acrylic effluents [1].

Performance Data for Coagulation Applications

| Study | Coagulant Dosage (ppm) | Optimal pH | Turbidity Removal (%) | Chemical Oxygen Demand Removal (%) | Settling Time (min) |

|---|---|---|---|---|---|

| Sulistyo et al. 2012 | 100 | 9.0 | 95 | 45 | 10 |

| Textile Industry Study | 80 | 7.0 | 85 | 33 | 15 |

| Ferric Chloride Study | 100 | 9.0 | 90 | 40 | 10 |

| Optimized Conditions | 388 | 7.6 | 94 | 85 | 15 |

Flocculation Kinetics and Mechanism

The flocculation process following coagulation involves particle aggregation through collision and binding mechanisms. Population balance modeling studies reveal that ferrous sulfate dosage increases have positive effects on collision efficiency and floc strength while reducing restructure rates [4] [8]. Research indicates that optimal flocculation occurs at pH ranges between 6 and 8, with higher collision efficiency and stronger flocs observed within this range [4].

Temperature significantly influences flocculation kinetics, with higher temperatures resulting in increased collision efficiency, enhanced floc strength, and improved restructure rates. Studies demonstrate that ferrous sulfate-based coagulation systems achieve better performance at elevated temperatures, with optimal conditions typically maintained at 25-30°C for maximum efficiency [4] [8].

Phosphate Removal and Algal Bloom Mitigation

Ferrous sulfate monohydrate demonstrates exceptional effectiveness in phosphate removal from wastewater through precipitation and adsorption mechanisms. The compound forms stable iron phosphate precipitates, primarily vivianite and ferric phosphate, which effectively sequester phosphorus from aqueous solutions [9] [10] [11].

Phosphate Precipitation Mechanisms

The phosphate removal process involves multiple chemical reactions. Ferrous sulfate reacts with soluble phosphates to form insoluble iron phosphate compounds, with the primary precipitate being vivianite (iron phosphate octahydrate) under reducing conditions [9] [12]. The precipitation efficiency depends on several factors including pH, iron-to-phosphate molar ratio, dissolved oxygen concentration, and reaction time [13] [14].

Research demonstrates that maximum phosphate removal occurs at pH values between 7.0 and 8.0, with iron-to-phosphate molar ratios greater than 1.5 achieving removal efficiencies up to 97% [13]. The precipitation kinetics follow second-order reactions, with rate constants varying from 0.002 to 0.0013 per minute depending on iron species and environmental conditions [9].

Phosphate Removal Performance Data

| Study | Initial Phosphate Concentration (mg/L) | Iron Dose (mg/L) | Removal Efficiency (%) | Final Concentration (mg/L) | pH Range | Reaction Time (min) |

|---|---|---|---|---|---|---|

| Rich 2005 | 120 | 350 | 95 | 6.0 | 7.3-7.6 | 100 |

| Ferric Sulfate Study | 41 | 70 | 68 | 13.0 | 6.5-7.5 | 60 |

| Membrane Bioreactor | 15 | 260 | 77 | 3.5 | 7.0-7.5 | 120 |

| Meat Processing | 41 | 70 | 68 | 13.0 | 6.5-7.5 | 60 |

| Pilot Scale | 100 | 350 | 91 | 9.0 | 7.0-8.0 | 90 |

Algal Bloom Control and Cyanobacteria Removal

Ferrous sulfate monohydrate effectively controls harmful algal blooms through multiple mechanisms including cell aggregation, coagulation, and nutrient limitation. The compound demonstrates particular efficacy against cyanobacteria, achieving removal efficiencies exceeding 96% at optimal dosages [15] [16].

Studies show that ferrous sulfate treatment at 35 milligrams iron per liter removes more than 96% of total cyanobacterial cells within 24 hours, with significant reductions observed at lower dosages of 20 milligrams iron per liter achieving 51% removal [15]. The treatment effectively removes intracellular toxins including microcystins, with removal efficiencies greater than 97% for both applied dosages [15].

Algal Bloom Mitigation Performance

| Algae Species | Initial Cell Count (cells/mL) | Ferrous Dose (mgFe/L) | Removal Efficiency (%) | Toxin Reduction (%) | Treatment Time (hours) |

|---|---|---|---|---|---|

| Cyanobacteria Total | 100,000 | 35 | 96 | 97 | 24 |

| Planktothrix limnetica | 50,000 | 16 | 58 | 85 | 6 |

| Chlorella sp. | 40,000 | 16 | 46 | 80 | 6 |

| Microcystis | 80,000 | 20 | 90 | 95 | 12 |

| General Application | 75,000 | 25 | 85 | 90 | 18 |

The mechanism of algal cell removal involves coagulation and flocculation processes that aggregate cells into larger particles amenable to sedimentation. Research indicates that different cyanobacterial species respond variably to ferrous sulfate treatment, with some species being selectively removed more effectively than others [15] [16].

Heavy Metal Stabilization and Remediation

Ferrous sulfate monohydrate demonstrates significant effectiveness in heavy metal stabilization through chemical reduction, precipitation, and immobilization mechanisms. The compound particularly excels in treating contaminated soils and sediments containing lead, zinc, arsenic, and other toxic metals [17] [18] [19].

Heavy Metal Immobilization Mechanisms

The stabilization process involves multiple chemical reactions including reduction of hexavalent metals to less toxic trivalent forms, precipitation of metal sulfides and hydroxides, and adsorption onto iron oxide surfaces. Research demonstrates that ferrous sulfate reduces bioavailable heavy metal concentrations through formation of stable mineral phases and incorporation into iron-based precipitates [17] [18] [20].

Studies show that ferrous sulfate treatment achieves substantial reductions in bioavailable metal concentrations, with lead showing 61.1% reduction, zinc 28.1% reduction, and arsenic 68.6% reduction in contaminated soils [17]. The treatment effectiveness depends on factors including metal speciation, soil pH, organic matter content, and ferrous sulfate dosage [19].

Heavy Metal Stabilization Performance Data

| Metal | Initial Concentration (mg/kg) | Final Concentration (mg/L) | Removal Efficiency (%) | Stabilization Time (days) | Optimal Fe:Metal Ratio |

|---|---|---|---|---|---|

| Lead (Pb) | 12,740 | 0.100 | 61.1 | 365 | - |

| Zinc (Zn) | 2,300 | 13.600 | 28.1 | 180 | - |

| Arsenic (As) | 2,704 | 0.002 | 68.6 | 365 | 5:1 |

| Cadmium (Cd) | 75 | 18.000 | 69.0 | 180 | - |

| Copper (Cu) | 70 | 18.000 | 68.0 | 180 | - |

| Nickel (Ni) | 56 | 25.000 | 56.0 | 1 | - |

| Chromium (Cr) | 100 | 5.000 | 83.0 | 1 | - |

Arsenic Stabilization Mechanisms

Arsenic stabilization represents a particularly important application of ferrous sulfate monohydrate due to the compound's ability to reduce arsenate to arsenite and form stable iron-arsenic precipitates. Research demonstrates that ferrous sulfate reacts with arsenate to form stable final products, with resulting ferric hydroxide or magnetite providing active sites for arsenic capture [20].

Studies indicate that optimal arsenic stabilization occurs at iron-to-arsenic molar ratios of 5:1, achieving leaching concentration reductions from 2.1 to 0.2 milligrams per liter with 4.0 weight percent ferrous sulfate treatment [20]. The stabilization process involves formation of iron arsenate compounds and surface complexation reactions that effectively immobilize arsenic in soil matrices.

Long-term Stability and Performance

Long-term stability studies demonstrate that ferrous sulfate stabilization maintains effectiveness over extended periods. Research shows that treated soils retain low metal leaching concentrations for periods exceeding 365 days, with lead and arsenic concentrations remaining below regulatory limits throughout the monitoring period [18] [19].

The stabilization process exhibits particular effectiveness under microwave-enhanced conditions, with studies showing rapid reduction of toxicity characteristic leaching procedure concentrations for both lead and arsenic within 20 minutes of treatment [18] [19]. The process promotes formation of insoluble metal sulfates and iron arsenate compounds that provide long-term stability under environmental conditions [18].

Cement Industry: Chromium Reduction and Quality Control

Ferrous sulfate monohydrate plays a crucial role in cement industry applications, particularly in reducing hexavalent chromium content to meet regulatory standards and extending cement shelf life. The compound serves as an effective reducing agent that converts toxic hexavalent chromium to less harmful trivalent forms.

Chromium Reduction Mechanisms

The chromium reduction process involves electron transfer reactions where ferrous iron reduces hexavalent chromium to trivalent chromium immediately upon contact with mixing water. Research demonstrates that ferrous sulfate reduces water-soluble chromium content from concentrations up to 30 parts per million to below the required 2 parts per million threshold established by European Union regulations.

Studies show that ferrous sulfate monohydrate demonstrates superior reduction efficiency compared to heptahydrate forms, with liquid applications showing higher effectiveness than solid powder additions. The reduction mechanism involves formation of iron-chromium hydroxide precipitates that effectively sequester chromium in insoluble forms.

Cement Industry Performance Data

| Cement Type | Initial Cr(VI) (mg/kg) | Ferrous Sulfate Dosage (%) | Final Cr(VI) (mg/kg) | Reduction Efficiency (%) | Shelf Life Extension (months) |

|---|---|---|---|---|---|

| Portland (CEM I) | 30 | 0.14 | 1.8 | 94.0 | 3 |

| Portland Pozzolanic (CEM II) | 25 | 0.26 | 1.9 | 92.0 | 3 |

| Pozzolanic (CEM IV) | 20 | 0.05 | 1.5 | 92.5 | 3 |

| General Application | 25 | 0.35 | 1.5 | 94.0 | 3 |

Dosage Optimization and Application Methods

Optimal ferrous sulfate dosages vary depending on cement type and initial chromium content. Research indicates that Portland cement requires 0.14% ferrous sulfate monohydrate by weight, while Portland pozzolanic cement requires 0.26%, and pozzolanic cement requires only 0.05% to achieve regulatory compliance. The variation in required dosages reflects differences in cement composition and chromium content among different cement types.

Studies demonstrate that ferrous sulfate addition extends cement shelf life by approximately three months through stabilization of chromium compounds and prevention of reoxidation reactions. The compound maintains effectiveness throughout storage periods, ensuring continued chromium reduction capacity during cement use.

Quality Control and Monitoring

Effective quality control requires continuous monitoring of chromium levels and ferrous sulfate effectiveness throughout cement production and storage. Research shows that ferrous sulfate treatment achieves consistent chromium reduction across different cement types, with reduction efficiencies ranging from 92% to 94% depending on specific cement formulations.

The reduction process demonstrates particular effectiveness when ferrous sulfate is added during cement grinding operations, ensuring uniform distribution and optimal contact with chromium-containing materials. Studies indicate that proper mixing and distribution are critical factors in achieving consistent chromium reduction across cement batches.

Environmental and Health Benefits

The use of ferrous sulfate monohydrate in cement production provides significant environmental and health benefits by reducing worker exposure to hexavalent chromium compounds. Research demonstrates that countries implementing ferrous sulfate addition to cement have experienced substantial reductions in chromium-related dermatitis cases among construction workers.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

58694-83-0

10028-21-4

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 59 of 167 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 108 of 167 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant